

Navigating the Analysis of Chlorpyrifos: A Technical Guide to Deuterated Internal Standards

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Compound of Interest

Compound Name: *Chlorpyrifos Oxon-d10*

Cat. No.: *B12422469*

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An In-depth Examination of Chlorpyrifos-d10 and its Oxon Metabolite for Researchers and Analytical Scientists

In the landscape of environmental and toxicological analysis, the precise quantification of pesticides and their metabolites is paramount. Chlorpyrifos, a widely used organophosphate insecticide, and its primary biologically active metabolite, chlorpyrifos oxon, are of significant interest due to their potential health and environmental impacts.^{[1][2]} The gold standard for achieving accurate and reliable measurements in complex matrices is the use of stable isotope-labeled internal standards. This guide provides a comprehensive technical overview of Chlorpyrifos-d10 and **Chlorpyrifos oxon-d10**, two critical tools for researchers in this field.

A point of clarification is essential at the outset. The CAS number provided in the topic, 285138-81-0, corresponds to Chlorpyrifos-d10, the deuterated analog of the parent insecticide.^{[3][4][5]} Its toxic metabolite, **Chlorpyrifos oxon-d10**, is a distinct chemical entity with a different CAS number, 1794779-85-3.^{[3][6]} This guide will address both compounds, as their coordinated use is often essential for a complete toxicological assessment.

Section 1: Physicochemical Properties and Characterization

The utility of a deuterated standard is predicated on its chemical identity and isotopic purity. The key properties of Chlorpyrifos-d10 and its corresponding oxon are summarized below.

Property	Chlorpyrifos-d10	Chlorpyrifos oxon-d10	Unlabeled Chlorpyrifos	Unlabeled Chlorpyrifos oxon
CAS Number	285138-81-0[3] [4][5]	1794779-85-3[3] [6]	2921-88-2[2][3]	5598-15-2
Molecular Formula	C ₉ D ₁₀ HCl ₃ NO ₃ P S	C ₉ D ₁₀ HCl ₃ NO ₄ P	C ₉ H ₁₁ Cl ₃ NO ₃ PS	C ₉ H ₁₁ Cl ₃ NO ₄ P
Molecular Weight	360.65 g/mol [3]	344.64 g/mol	350.6 g/mol [2]	334.5 g/mol
Isotopic Purity	≥95 atom % D	Typically ≥98%	N/A	N/A
Appearance	Colorless to white crystalline solid[2][5]	Not specified, likely a solid or oil	Colorless to white crystalline solid[2]	Not specified
Solubility	Slightly soluble in Chloroform and Methanol[4]	Not specified	Water: 1.4 mg/L at 25°C[2]	Not specified

Note: Data for the deuterated oxon is less commonly published; properties are inferred from the parent compounds.

The introduction of ten deuterium atoms into the diethyl groups of the molecule provides a significant mass shift, ensuring that the internal standard can be clearly distinguished from the native analyte in mass spectrometric analyses, without substantially altering its chemical behavior during sample preparation and chromatographic separation.

Section 2: The Role of Chlorpyrifos-d10 and its Oxon in Analytical Methodologies

Chlorpyrifos itself is a phosphorothioate, which is not a potent inhibitor of acetylcholinesterase (AChE).[1] In biological systems, it undergoes metabolic activation to chlorpyrifos oxon, the "oxon" metabolite, which is a powerful neurotoxin that inhibits AChE.[1][7] Therefore, any comprehensive toxicological study must quantify both the parent compound and its active metabolite.

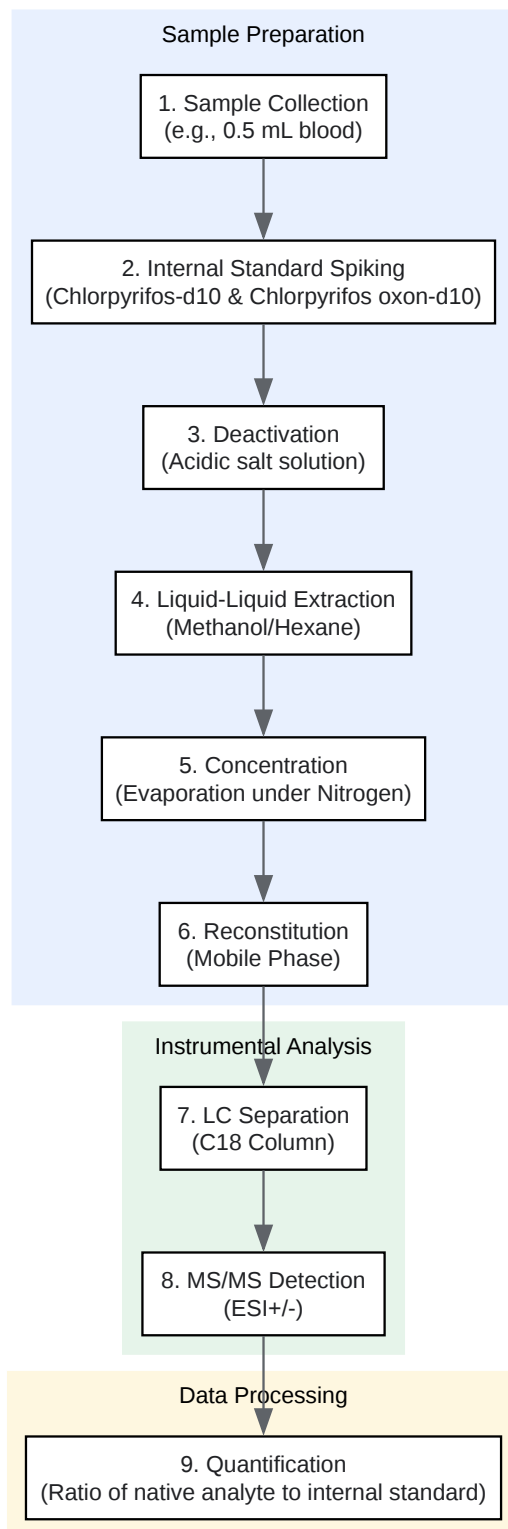
The Rationale for Isotope Dilution Mass Spectrometry:

Isotope dilution is a powerful analytical technique that involves spiking a known quantity of a stable isotope-labeled standard into a sample at the beginning of the analytical workflow. This internal standard experiences the same sample preparation steps (extraction, cleanup, derivatization) as the native analyte. Any losses of the analyte during this process will be mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final analysis, the initial concentration of the analyte can be calculated with high precision and accuracy, effectively correcting for matrix effects and procedural inconsistencies.

Workflow for the Analysis of Chlorpyrifos and Chlorpyrifos Oxon:

The following diagram illustrates a typical workflow for the analysis of chlorpyrifos and its oxon metabolite in a biological matrix, such as blood or tissue, using Chlorpyrifos-d10 and **Chlorpyrifos oxon-d10** as internal standards.

Analytical Workflow for Chlorpyrifos and its Oxon Metabolite



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Caption: A typical workflow for the quantification of Chlorpyrifos and its oxon metabolite.

Section 3: Experimental Protocol for the Quantification of Chlorpyrifos and Chlorpyrifos Oxon in Blood

This protocol is a representative method adapted from established analytical procedures.^{[8][9]}

Materials and Reagents:

- Chlorpyrifos-d10 analytical standard
- **Chlorpyrifos oxon-d10** analytical standard
- Unlabeled Chlorpyrifos and Chlorpyrifos oxon for calibration standards
- Methanol (HPLC grade)
- Hexane (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Deionized water
- Acidic salt solution for deactivation
- Whole blood samples

Procedure:

- Sample Preparation:
 - To a 0.5 mL aliquot of whole blood, add the internal standard solution containing a known concentration of Chlorpyrifos-d10 and **Chlorpyrifos oxon-d10**.
 - Immediately add an acidic salt solution to deactivate enzymatic activity, which can otherwise lead to the degradation of the oxon metabolite.^{[8][9]}

- Add a mixture of methanol and hexane, and vortex thoroughly to extract the analytes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Use a C18 reverse-phase column for separation.
 - Employ a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to improve ionization.[10]
 - Mass Spectrometry:
 - Utilize a tandem mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode.
 - Monitor for specific precursor-to-product ion transitions for each of the four compounds (Chlorpyrifos, Chlorpyrifos-d10, Chlorpyrifos oxon, **Chlorpyrifos oxon-d10**) to ensure specificity and sensitivity.

Data Analysis:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of the unlabeled analytes and a fixed concentration of the internal standards.
- Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
- Use the resulting regression equation to calculate the concentration of Chlorpyrifos and Chlorpyrifos oxon in the unknown samples based on their measured peak area ratios.

Section 4: Stability and Storage

Proper storage of these analytical standards is crucial to maintain their integrity.

- In Solid Form: Store at -20°C for long-term stability (up to 3 years).[1][11]
- In Solvent: When dissolved in a solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][11]

It is important to note that Chlorpyrifos oxon can be unstable and may degrade to 3,5,6-trichloro-2-pyridinol (TCP), another key metabolite.[8][9] The use of an isotopically labeled internal standard for the oxon is particularly critical to correct for any degradation that may occur during sample preparation and analysis.[8]

Conclusion

Chlorpyrifos-d10 (CAS 285138-81-0) and **Chlorpyrifos oxon-d10** are indispensable tools for the accurate and reliable quantification of Chlorpyrifos and its primary toxic metabolite. By employing isotope dilution mass spectrometry with these high-purity standards, researchers can overcome challenges related to matrix effects and sample preparation variability, leading to high-quality data that can be confidently used in toxicological and environmental assessments. A thorough understanding of their chemical properties, coupled with validated analytical methods, is essential for any laboratory involved in the analysis of these important compounds.

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